REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([S:9][CH2:10][C:11](=O)[CH2:12][C:13]([O:15][CH3:16])=[O:14])[CH:5]=[C:6]([OH:8])[CH:7]=1>S(O)(C)(=O)=O>[CH3:16][O:15][C:13](=[O:14])[CH2:12][C:11]1[C:5]2[C:6]([OH:8])=[CH:7][C:2]([OH:1])=[CH:3][C:4]=2[S:9][CH:10]=1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=C(C1)O)SCC(CC(=O)OC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(=O)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed successively with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (EtOAc/hexane)
|
Type
|
CUSTOM
|
Details
|
The product was crystallized from EtOAc-IPE
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CSC2=C1C(=CC(=C2)O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |